molecular formula C17H19N3O2 B250372 N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide

Cat. No.: B250372
M. Wt: 297.35 g/mol
InChI Key: GNZZETLZJIDXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) delta. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. PI3K delta is another important enzyme that plays a role in the survival and proliferation of cancer cells. By inhibiting these enzymes, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, this compound has been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax. This compound has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide is its potency and selectivity for BTK and PI3K delta, which makes it a promising candidate for the treatment of various types of cancer. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for the development of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide. One possibility is the combination of this compound with other anti-cancer drugs to enhance its efficacy. Another possibility is the development of this compound for the treatment of other diseases, such as autoimmune disorders. Finally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound in clinical settings.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to determine its efficacy and safety in clinical settings and identify potential future directions for its development.

Synthesis Methods

The synthesis of N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide involves several steps, starting with the reaction of 3,4,5-trimethyl-1H-pyrazole with 4-nitrobenzoyl chloride to form 4-nitro-N-{3,4,5-trimethyl-1H-pyrazol-1-yl}benzamide. This intermediate is then reduced to the corresponding amine using palladium on carbon. The amine is then coupled with cyclopropanecarboxylic acid in the presence of EDCI/HOBt to yield this compound.

Scientific Research Applications

N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound inhibits the growth of cancer cells by targeting key signaling pathways, such as BTK and PI3K.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[4-(3,4,5-trimethylpyrazole-1-carbonyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H19N3O2/c1-10-11(2)19-20(12(10)3)17(22)14-6-8-15(9-7-14)18-16(21)13-4-5-13/h6-9,13H,4-5H2,1-3H3,(H,18,21)

InChI Key

GNZZETLZJIDXSL-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

Canonical SMILES

CC1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.